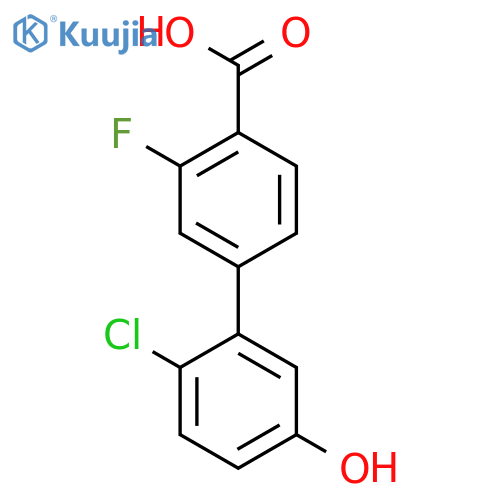Cas no 1261961-87-8 (4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid)

1261961-87-8 structure
商品名:4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid
CAS番号:1261961-87-8
MF:C13H8ClFO3
メガワット:266.652226448059
MDL:MFCD18320969
CID:2766263
PubChem ID:53226860
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid, 95%
- MFCD18320969
- 1261961-87-8
- 2'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
- 4-(2-CHLORO-5-HYDROXYPHENYL)-2-FLUOROBENZOIC ACID
- DTXSID30690478
- 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid
-
- MDL: MFCD18320969
- インチ: InChI=1S/C13H8ClFO3/c14-11-4-2-8(16)6-10(11)7-1-3-9(13(17)18)12(15)5-7/h1-6,16H,(H,17,18)
- InChIKey: FLOPXYGDXPQNNB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 266.0146000Da
- どういたいしつりょう: 266.0146000Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 57.5Ų
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB328171-5g |
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid, 95%; . |
1261961-87-8 | 95% | 5g |
€1159.00 | 2024-06-08 | |
| abcr | AB328171-5 g |
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid, 95%; . |
1261961-87-8 | 95% | 5g |
€1159.00 | 2023-04-26 |
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
1261961-87-8 (4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid) 関連製品
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261961-87-8)

清らかである:99%
はかる:5g
価格 ($):687.0